Enhanced Hydrogen-Bond Donor Capacity vs. 7-Des-Hydroxy Analogs
The 7-hydroxy group provides a critical hydrogen-bond donor (HBD) that is absent in 7-des-hydroxy or 7-methoxy analogs. In a class-level study on 11β-HSD1 inhibitors, the presence of a hydrogen-bond donor at a similar position was essential for forming key interactions with catalytic residues (e.g., Ala172, Leu171), directly correlating with inhibitory activity [1]. The target compound retains this donor, whereas a comparator with a methyl or methoxy substitution at this position would lose this interaction.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (from the 7-hydroxy group) |
| Comparator Or Baseline | 7-Des-hydroxy or 7-O-methyl analog: 0 HBD |
| Quantified Difference | Target compound has at least one more hydrogen bond donor. |
| Conditions | In silico/pharmacophore modeling based on class-level SAR for 11β-HSD1 |
Why This Matters
For scientists procuring a compound for target engagement assays, the presence of this specific donor group is non-negotiable for replicating interactions with targets like 11β-HSD1 or RNase H; a des-hydroxy analog will not serve as a valid control.
- [1] Thiazolo[3,2-a]pyrimidin-5-one derivatives as a novel class of 11β-hydroxysteroid dehydrogenase inhibitors. Bioorganic Chemistry, 2018, 81, 21-26. View Source
